Cas no 26159-36-4 (2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)-)

2-Naphthaleneethanol,6-methoxy-β-methyl-, (βS)- is a chiral naphthalene derivative with a methoxy and methyl-substituted ethanol side chain. Its stereospecific (βS) configuration ensures precise molecular orientation, making it valuable in asymmetric synthesis and chiral intermediate applications. The methoxy group enhances solubility in organic solvents, while the methyl substitution contributes to steric control in reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where enantioselectivity is critical. Its stable structure and functional groups allow for further derivatization, enabling tailored modifications for specialized synthetic pathways. Suitable for high-purity applications, it is often employed in catalysis and fine chemical production.
2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)- structure
26159-36-4 structure
Product Name:2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)-
CAS No:26159-36-4
MF:C14H16O2
MW:216.275644302368
MDL:MFCD28963672
CID:277345
PubChem ID:3032818
Update Time:2025-11-01

2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)- Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)-
    • (2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol
    • (S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol
    • (-)-2-(6-Methoxy-2-naphthyl)-1-propanol
    • (2S)-2-(6-methoxy-naphthalen-2-yl)-propan-1-ol
    • (S)-(-)-2-(6-Methoxy-2-naphthyl)-1-propanol
    • (S)-2-(6-methoxynaphthalen-2-yl)propanol
    • (S)-2-(6-methoxynaphthalene)propanol
    • (S)-naproxen
    • 2(S)-(6-methoxynaphthalen-2-yl)propanol
    • NAPROXOL
    • Naproxolum
    • RS-4034
    • LTRANDSQVZFZDG-SNVBAGLBSA-N
    • HMS2093K03
    • DTXSID1045904
    • BRD-K34014345-001-02-6
    • NAPROXOL [INN]
    • Spectrum_001498
    • CAS-26159-36-4
    • RS 4034
    • (2S)-2-(6-methoxy-2-naphthyl)propan-1-ol
    • Spectrum5_001281
    • 26159-36-4
    • BSPBio_002605
    • KBioSS_001978
    • Tox21_111409
    • 2-Naphthaleneethanol, 6-methoxy-.beta.-methyl-, (S)-
    • D05121
    • NCGC00178581-01
    • Spectrum3_000973
    • CHEBI:61022
    • HMS1922G22
    • KBioGR_001514
    • SPBio_000387
    • Spectrum4_001097
    • Spectrum2_000494
    • SR-05000002061-1
    • Pharmakon1600-01503801
    • SCHEMBL43203
    • 33S398GAY6
    • Naproxol [USAN:INN]
    • CHEMBL2105135
    • KBio2_004546
    • KBio3_001825
    • NSC 758618
    • (-)-(S)-6-methoxy-beta-methyl-2-naphthaleneethanol
    • NCGC00095068-01
    • 2-Naphthaleneethanol, 6-methoxy-beta-methyl-, (S)-
    • SBI-0051841.P002
    • Q27130569
    • SR-05000002061
    • (-)-6-Methoxy-beta-methyl-2-naphthaleneethanol
    • Naproxol (USAN/INN)
    • (-)-(S)-6-METHOXY-.BETA.-METHYL-2-NAPHTHALENEETHANOL
    • NSC-758618
    • KBio2_001978
    • (S)-2-(6-methoxy-naphthalen-2-yl)-propan-ol
    • CCG-39576
    • NAPROXOL [USAN]
    • Epitope ID:139984
    • KBio2_007114
    • NSC758618
    • SPECTRUM1503801
    • DTXCID9025904
    • UNII-33S398GAY6
    • MDL: MFCD28963672
    • Inchi: 1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m1/s1
    • InChI Key: LTRANDSQVZFZDG-SNVBAGLBSA-N
    • SMILES: OC[C@@H](C)C1C=CC2C=C(C=CC=2C=1)OC

Computed Properties

  • Exact Mass: 216.11500
  • Monoisotopic Mass: 216.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.46000
  • LogP: 2.94420

2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)- Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)- Pricemore >>

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Additional information on 2-Naphthaleneethanol,6-methoxy-b-methyl-, (bS)-

Comprehensive Overview of 2-Naphthaleneethanol, 6-methoxy-β-methyl-, (βS)- (CAS No. 26159-36-4)

2-Naphthaleneethanol, 6-methoxy-β-methyl-, (βS)- (CAS No. 26159-36-4) is a specialized organic compound with significant applications in pharmaceutical and fragrance industries. This chiral molecule, characterized by its naphthalene backbone and methoxy substitution, has garnered attention for its unique stereochemical properties and potential bioactive roles. Researchers and manufacturers increasingly seek this compound due to its relevance in asymmetric synthesis and enantioselective catalysis, aligning with the growing demand for chiral intermediates in drug development.

The compound’s systematic name, 6-methoxy-β-methyl-2-naphthaleneethanol, reflects its structural features: a naphthalene ring substituted with a methoxy group at the 6-position and a methyl group at the β-position of the ethanol side chain. The (βS)- configuration denotes its stereochemistry, a critical factor for its biological activity. This specificity makes it valuable for studies on structure-activity relationships (SAR), particularly in designing pharmaceutical precursors or flavor enhancers.

In recent years, the demand for high-purity chiral compounds like 2-Naphthaleneethanol, 6-methoxy-β-methyl-, (βS)- has surged, driven by advancements in green chemistry and sustainable synthesis methods. Users frequently search for terms such as "chiral building blocks for drug discovery" or "enantioselective synthesis applications," highlighting the compound’s role in modern organic chemistry. Its compatibility with microwave-assisted synthesis and flow chemistry techniques further enhances its appeal in industrial R&D.

From a commercial perspective, CAS No. 26159-36-4 is often referenced in patents related to fragrance formulations and pharmaceutical intermediates. Its aromatic profile lends itself to use in premium perfumery, where methoxy-substituted naphthalenes are prized for their woody, earthy notes. Concurrently, the compound’s potential as a bioactive scaffold in medicinal chemistry aligns with trends in targeted drug delivery and small-molecule therapeutics.

Analytical characterization of 2-Naphthaleneethanol, 6-methoxy-β-methyl-, (βS)- typically involves techniques like HPLC chiral separation, NMR spectroscopy, and mass spectrometry. These methods ensure the compound’s enantiomeric purity, a key quality metric for end-users. FAQs such as "How to determine enantiomeric excess of β-substituted naphthalenes?" or "Applications of chiral naphthalene derivatives in catalysis" reflect the technical queries surrounding this compound.

In summary, 2-Naphthaleneethanol, 6-methoxy-β-methyl-, (βS)- represents a versatile and niche chemical entity with cross-disciplinary relevance. Its synthesis, characterization, and applications resonate with contemporary interests in sustainable chemistry, chiral technology, and functional materials, making it a subject of ongoing research and commercial exploration.

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